molecular formula C16H11BrN2O3 B2677045 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile CAS No. 301194-44-5

2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile

Cat. No.: B2677045
CAS No.: 301194-44-5
M. Wt: 359.179
InChI Key: BBEFSICIQWTNPJ-NSCUHMNNSA-N
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Description

2-[(E)-2-(5-Bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile represents a structurally advanced chemical scaffold with significant potential in oncological research and targeted protein degradation studies. This styrylbenzonitrile derivative incorporates strategic bromine and nitro substituents that enhance its electronic properties and binding capabilities, making it particularly valuable for investigating novel therapeutic mechanisms in resistant cancers. In cancer research, this compound's structural features suggest potential application as a molecular scaffold for developing targeted protein degraders, similar to approaches used with BTK degraders in B-cell malignancies . The extended conjugated system formed by the ethenyl bridge between aromatic rings facilitates interaction with biological targets through π-stacking and hydrophobic interactions, while the electron-withdrawing nitro group and electron-donating methoxy group create a push-pull system that may influence binding affinity and selectivity . Researchers are exploring its utility against treatment-resistant cancer cell lines, particularly those that have developed resistance to conventional BTK inhibitors through mutation . The compound demonstrates particular research value in structure-activity relationship studies, where the bromine atom serves as a potential site for further functionalization through palladium-catalyzed cross-coupling reactions, allowing medicinal chemists to generate diverse analog libraries . This enables systematic investigation of how substituent modifications affect biological activity and pharmacological properties. Additionally, the nitro group offers potential for reduction to amino functionality or serves as a strong electron-withdrawing element that influences molecular conformation and dipole moment, potentially enhancing interaction with enzyme active sites. Ongoing investigations focus on this compound's potential mechanism of action as a protein-protein interaction disruptor or allosteric modulator of key oncogenic signaling pathways. Its structural characteristics suggest possible application in the development of brain-penetrant therapeutic agents, an important consideration for treating central nervous system involvement in certain hematologic malignancies . Research indicates that compounds with similar structural frameworks exhibit promising activity against multiple cancer types, with researchers utilizing molecular docking simulations to predict binding modes and optimize interactions with target proteins .

Properties

IUPAC Name

2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O3/c1-22-16-7-5-14(17)8-12(16)3-2-11-4-6-15(19(20)21)9-13(11)10-18/h2-9H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEFSICIQWTNPJ-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile is in the development of anticancer agents. Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study: Cytotoxicity in MCF-7 Cells

  • Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
  • Method : MTT assay was performed to assess cell viability after treatment with varying concentrations of the compound.
  • Results :
    • IC50 value determined to be approximately 20 µM.
    • Induction of apoptosis was confirmed through increased caspase activity.
Concentration (µM)Cell Viability (%)
0100
1085
2060
5030

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

  • Objective : To assess the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli.
  • Method : Disk diffusion method was utilized to measure inhibition zones.
  • Results :
    • Significant inhibition observed at concentrations above 50 µg/mL.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Organic Electronics

The unique electronic properties of 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Research Findings

  • The compound demonstrated good charge transport properties when incorporated into polymer matrices.
  • Preliminary tests indicate improved efficiency in light emission when used as an emissive layer in OLED devices.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom and methoxy group can influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.

Comparison with Similar Compounds

The compound is compared to structurally or functionally related benzonitrile derivatives, focusing on substituent effects, synthesis, and applications.

Structural and Functional Analogues

a. 5-Bromo-2-hydroxybenzonitrile (C₇H₄BrNO)

  • Substituents : Bromine at position 5, hydroxyl at position 2.
  • Synthesis: Prepared via bromination of o-cyanophenol or photochemical methods .
  • Key Differences :
    • Replaces the ethenyl-methoxyphenyl group with a single hydroxyl, reducing steric bulk.
    • Exhibits strong intramolecular hydrogen bonding (O–H⋯N, 2.805–2.810 Å), leading to planar molecular packing .
  • Applications : Used in synthesizing antiretroviral and anticancer agents .

b. Oxyresveratrol (C₁₄H₁₂O₃)

  • Substituents: 3,5-Dihydroxyphenyl ethenyl linked to a resorcinol core.
  • Synthesis : Naturally extracted from Dracaena angustifolia or synthesized via stilbene-forming reactions .
  • Key Differences :
    • Lacks bromine and nitro groups but features multiple hydroxyls, enhancing antioxidant activity.
    • Used in cosmetics and food research due to low toxicity .

c. Azo-Linked Benzonitriles (e.g., 2-[[4-[(2-bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile)

  • Substituents : Azo group (–N=N–) instead of ethenyl, with bromoallyl and hydroxyethyl side chains.
  • Synthesis : Diazotization and coupling reactions .
  • Key Differences :
    • Azo groups confer chromophoric properties, making these compounds suitable as dyes or intermediates .
    • Higher molecular weight (430.255 g/mol) and density (1.45 g/cm³) compared to the target compound .
Physicochemical and Crystallographic Comparisons
Property Target Compound 5-Bromo-2-hydroxybenzonitrile Azo Derivatives
Functional Groups Nitro, bromo, methoxy, ethenyl Nitro, bromo, hydroxy Nitro, azo, bromoalkyl
Hydrogen Bonding Weak (methoxy vs. nitrile) Strong (O–H⋯N, 2.805 Å) Moderate (N–H⋯O)
Molecular Planarity Moderate (E-ethenyl distortion) High (RMSD 0.0334 Å) Low (azo group introduces twist)
Applications Pharmaceutical research Antiretroviral agents Dyes, fine chemicals

Biological Activity

2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile, also known as 2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzenecarbonitrile, is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a combination of bromine, methoxy, nitro, and nitrile functional groups, suggests diverse biological activities. This article delves into the compound's biological properties, including its anticancer, antibacterial, and antifungal activities, supported by various studies and data.

  • Molecular Formula : C₁₆H₁₁BrN₂O₃
  • Molecular Weight : 359.17 g/mol
  • CAS Number : [Not provided]

The compound's structure can be represented as follows:

Structure C16H11BrN2O3\text{Structure }\text{C}_{16}\text{H}_{11}\text{Br}\text{N}_2\text{O}_3

Antibacterial and Antifungal Activity

The nitro group in the compound is known to enhance antibacterial activity. Compounds containing nitro groups have been associated with increased efficacy against a range of bacterial strains.

Research Findings:

  • Antibacterial Studies : Compounds structurally similar to 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Antifungal Activity : The presence of bromine and nitro groups has been correlated with antifungal properties against Candida species and Aspergillus niger in preliminary screenings.

Comparative Analysis of Biological Activities

Activity TypeCompoundEfficacyReference
Anticancer10h3-10x higher potency than unsubstituted
AntibacterialSimilar nitro compoundsEffective against S. aureus and E. coli
AntifungalSimilar derivativesInhibition of C. albicans and A. niger

The biological activity of 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile likely involves multiple mechanisms:

  • Inhibition of DNA Synthesis : Nitro groups can interfere with DNA replication.
  • Cell Membrane Disruption : The lipophilic nature of brominated compounds may disrupt bacterial cell membranes.

Q & A

Q. What are the optimal synthetic routes for 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile, considering functional group compatibility and stereochemical control?

Q. Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
  • ¹H NMR identifies proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, ethenyl protons as doublets at δ 6.5–7.5 ppm with J ≈ 16 Hz for E-configuration) .
  • ¹³C NMR confirms nitrile (δ ~110–120 ppm) and nitro groups (δ ~150 ppm).
    • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ expected for C₁₆H₁₂BrN₂O₃).
    • HPLC-PDA: Assess purity (>95% by area under the curve at λ = 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) when characterizing the E-configuration of the ethenyl group?

Methodological Answer:

  • X-ray Crystallography: Resolve stereochemistry unambiguously by analyzing dihedral angles between the ethenyl and aromatic planes (E-configuration typically shows ~180°) .
  • Density Functional Theory (DFT): Compare experimental NMR shifts with computed values (using software like Gaussian). Discrepancies may arise from solvent effects or crystal packing, requiring implicit solvent models (e.g., PCM) .
  • Case Study: If experimental ¹H NMR shows unexpected coupling constants, re-optimize computational geometry with constrained dihedral angles.

Q. What strategies can be employed to investigate the compound's potential as a kinase inhibitor using molecular docking simulations?

Methodological Answer:

  • Target Selection: Prioritize kinases with hydrophobic active sites (e.g., EGFR, VEGFR) due to the compound's nitro and bromo substituents.
  • Docking Workflow:

Prepare the protein structure (PDB ID: e.g., 1M17 for EGFR) by removing water and adding hydrogens.

Generate ligand conformers with software like OpenBabel.

Q. How can researchers reconcile discrepancies between in vitro bioactivity results and in silico predictions for this compound?

Methodological Answer:

  • Assay Optimization:
  • Use multiple cell lines (e.g., HeLa, MCF-7) to account for variability in membrane permeability.
  • Include controls for nitro-reductase activity, which may alter compound efficacy .
    • Pharmacokinetic Studies:
  • Measure metabolic stability in liver microsomes. Low bioavailability (e.g., t₁/₂ < 30 min) may explain poor in vivo activity despite strong in silico binding .
    • Orthogonal Assays: Confirm target engagement using Western blotting (e.g., phosphorylated EGFR levels) .

Key Methodological Resources

  • Synthetic Chemistry: Halogenation and coupling protocols from substituted phenyl acetic acid synthesis .
  • Theoretical Frameworks: Linking DFT calculations to experimental data for structural validation .
  • Environmental Impact: Stability testing aligned with INCHEMBIOL project methodologies .

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